![molecular formula C17H20N2O4 B2694199 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide CAS No. 898431-33-9](/img/structure/B2694199.png)
2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide, also known as MEOPA, is a chemical compound that has been widely used in scientific research for its unique properties. MEOPA is a member of the family of isoquinolines, which are organic compounds that have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Therapeutic Applications in Viral Infections
- A related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects, specifically in treating Japanese encephalitis. This suggests potential for similar compounds in antiviral therapy (Ghosh et al., 2008).
Advancements in Synthetic Chemistry
- The synthesis of 1,4-dihydro-4-oxoquinoline derivatives based on a related process indicates the potential for creating new compounds with diverse applications. The method showed that a methoxy group could serve as the leaving group in cyclizations, expanding the scope of synthetic possibilities (Píša & Rádl, 2016).
Potential in Cancer Therapeutics
- Indenoisoquinoline topoisomerase I inhibitors, closely related to the compound , have been studied for their cytotoxicity in cancer cell cultures. Modifications to the lactam side chain, which is a part of the structure of the compound , were found to influence the biological activity of these inhibitors (Nagarajan et al., 2006).
Antituberculosis Activity
- Derivatives of similar compounds have been synthesized and evaluated for their anti-tuberculosis activity, indicating potential applications in treating bacterial infections (Bai et al., 2011).
Applications in Material Science
- The study of structural aspects of isoquinoline derivatives has implications in materials science, particularly in understanding the properties of salts and inclusion compounds of these molecules (Karmakar et al., 2007).
Propiedades
IUPAC Name |
2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-8-18-16(20)12-23-15-6-4-5-14-13(15)7-9-19(17(14)21)10-11-22-2/h3-7,9H,1,8,10-12H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGOXHRALQVJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

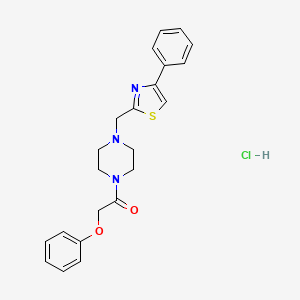
![3-(3-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2694117.png)
![methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2694120.png)
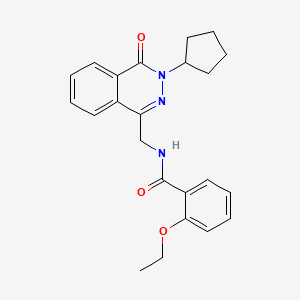
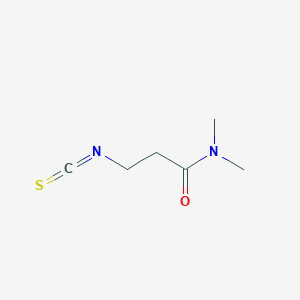

![Ethyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2694128.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2694130.png)
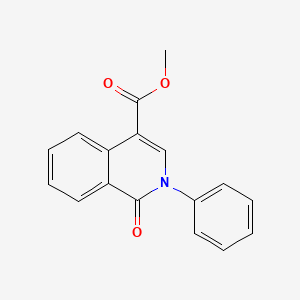
![3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2694132.png)
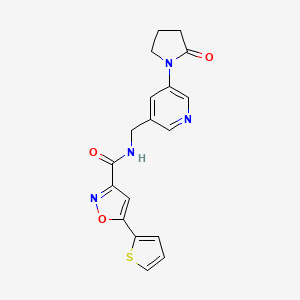
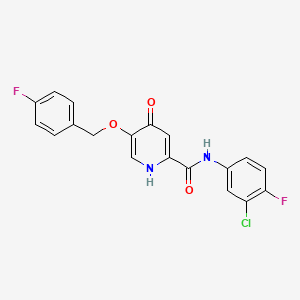
![1-[(4-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2694137.png)
![3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B2694139.png)